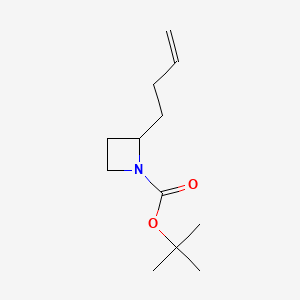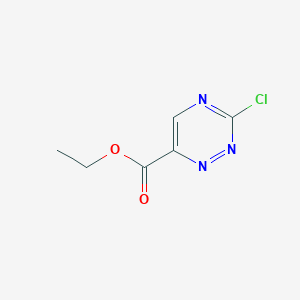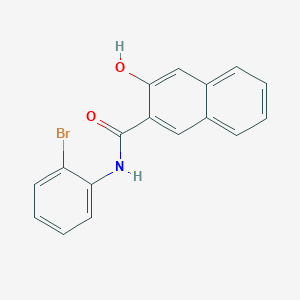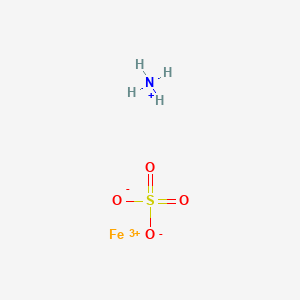
4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylamino group, an indazolylamino group, and a pyrimidinylcarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the reaction of cyclopropylamine with an appropriate indazole derivative under controlled conditions to form the desired compound. The reaction conditions may include the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride may be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug discovery is also being explored.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. It may be investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Cyclopropylamino)pyrimidine-5-carboxamide
2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide
4-(Cyclopropylamino)-2-(1H-indazol-5-yl)pyrimidine
Uniqueness: 4-(Cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and ability to interact with multiple targets make it distinct from its simpler analogs.
Propriétés
Formule moléculaire |
C15H15N7O |
|---|---|
Poids moléculaire |
309.33 g/mol |
Nom IUPAC |
4-(cyclopropylamino)-2-(1H-indazol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H15N7O/c16-13(23)11-7-17-15(21-14(11)19-9-1-2-9)20-10-3-4-12-8(5-10)6-18-22-12/h3-7,9H,1-2H2,(H2,16,23)(H,18,22)(H2,17,19,20,21) |
Clé InChI |
OLNFMELGPAKTSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)



![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)




![2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)

